

A Comparative Analysis of MK-0249 and GSK239512 for Cognitive Enhancement

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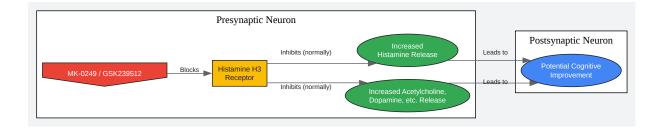
For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two investigational histamine H3 receptor antagonists/inverse agonists, **MK-0249** and GSK239512, which have been evaluated for their potential to improve cognitive function in various neurological and psychiatric disorders. The information presented is based on available clinical trial data to support an objective evaluation of their performance.

Mechanism of Action: Targeting the Histamine H3 Receptor

Both MK-0249 and GSK239512 act as antagonists or inverse agonists at the histamine H3 receptor. This receptor primarily functions as a presynaptic autoreceptor on histaminergic neurons and as a heteroreceptor on non-histaminergic neurons in the brain. By blocking the H3 receptor, these compounds inhibit the negative feedback loop on histamine release and also enhance the release of other neurotransmitters crucial for cognitive processes, such as acetylcholine and dopamine. This mechanism is hypothesized to improve alertness, attention, and memory.





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Caption: Simplified signaling pathway of H3 receptor antagonists.

Clinical Efficacy: A Comparative Overview

Direct head-to-head clinical trials comparing **MK-0249** and GSK239512 are not available in the published literature. Therefore, this comparison is based on the findings from separate clinical studies for each compound.

MK-0249

Clinical trials of **MK-0249** for cognitive improvement have been conducted in patients with Alzheimer's disease, schizophrenia, and adult attention-deficit/hyperactivity disorder (ADHD). The overall results have been largely disappointing, with the compound failing to demonstrate a significant therapeutic benefit over placebo.

GSK239512

GSK239512 has been investigated for cognitive impairment in schizophrenia and Alzheimer's disease. The results have been mixed. A Phase II study in schizophrenia showed a small positive effect on a composite score of the CogState Schizophrenia Battery but neutral or unfavorable effects on other cognitive measures.[1] In patients with mild to moderate Alzheimer's disease, an initial study showed positive effects on attention and memory.[2][3][4] [5] However, a subsequent larger, 16-week Phase II study found that while GSK239512 improved episodic memory, it did not show significant effects on other cognitive domains or on



the primary clinical endpoint, the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog).[6]

Quantitative Data Summary

The following tables summarize the quantitative outcomes from key clinical trials of **MK-0249** and GSK239512.

Table 1: MK-0249 Clinical Trial Data



| Indication | N | Dosage | Duration | Primary Endpoint | Result (vs. Placebo) | Adverse Events (vs. Placebo) |
|--|-----|----------------|----------|---|---|--|
| Mild to Moderate Alzheimer' s Disease | 144 | 5 mg/day | 4 weeks | Change in short Computeriz ed- Neuropsyc hological- Test- Battery (CNTB) summary score | No significant difference (0.89, 95% CI: -0.74, 2.52)[7] | Higher incidence (56.2% vs. 25.7%), including diarrhea, headache, muscle spasms, insomnia, and stomach discomfort[7] |
| Schizophre nia | 55 | 10 mg/day | 4 weeks | Change in Brief Assessme nt of Cognition in Schizophre nia (BACS) total cognitive score | No significant difference (-0.1, 95% CI: -2.3, 2.1)[8] | Higher incidence (48.1% vs. 29.4%)[8] |
| Adult ADHD | 72 | 5-10 mg/day | 4 weeks | Change in Adult ADHD Investigato r Symptom Rating Scale | No significant difference (p=0.341) [9] | Higher incidence of insomnia (32% vs. 11%)[9] |



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(AISRS) total score

Table 2: GSK239512 Clinical Trial Data

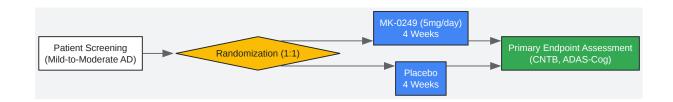


| Indication | N | Dosage | Duration | Primary Endpoint | Result (vs. Placebo) | Adverse Events |
|---|-------------------|--|----------|--|--|--|
| Schizophre nia | 50 | Titration up to a target dose | 7 weeks | Change in CogState Schizophre nia Battery (CSSB) Composite Score | Small positive effect size (ES=0.29, CI=-0.40, 0.99)[1] | Generally well tolerated, consistent with known class pharmacol ogy[1] |
| Mild to Moderate Alzheimer' s Disease (Preliminar y) | 32 (in Part B) | Flexible dose titration (5/10/20/40 µg and 10/20/40/8 0 µg regimens) | 4 weeks | Safety, tolerability, and cognitive effects | Positive effects on attention and memory (ES between 0.56 and 1.37)[2][3] [4][5] | 20/40/80/1 50 μg regimen was poorly tolerated[2] [3][4] |
| Mild to Moderate Alzheimer' s Disease (Phase II) | Not specified | Up to 80 μ g/day | 16 weeks | Change in Episodic Memory and Executive Function/W orking Memory composite scores | Improved Episodic Memory (ES=0.35; p=0.0495), no significant difference in Executive Function/W orking Memory[6] | Mild to moderate; headache, dizziness, and sleep disturbanc es most common[6] |



Experimental Protocols MK-0249 Study in Alzheimer's Disease (NCT00420420)

- Study Design: A multicenter, randomized, double-blind, placebo-controlled pilot study.[7]
- Participants: 144 patients with mild-to-moderate Alzheimer's disease, with 88.2% on concomitant symptomatic AD treatment.[7]
- Intervention: Patients were randomized 1:1 to receive either 5 mg of MK-0249 or a placebo orally once daily for 4 weeks.[7]
- Primary Efficacy Measures: The change from baseline in the short Computerized-Neuropsychological-Test-Battery (CNTB) summary score and the ADAS-Cog score at week
 4.[7]
- Secondary Efficacy Measure: A Cognition Summary Score based on 7 cognitive tests.



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Caption: Experimental workflow for the **MK-0249** Alzheimer's disease trial.

GSK239512 Study in Schizophrenia (NCT01009060)

- Study Design: A Phase II exploratory, randomized, double-blind, placebo-controlled study.[1]
- Participants: 50 stable outpatients with schizophrenia.[1]
- Intervention: Patients were randomized to receive either GSK239512 or a placebo for 7 weeks, which included a 4-week titration period.[1]
- Primary Endpoint: The effect size on the CogState Schizophrenia Battery (CSSB) Composite
 Score relative to placebo.[1]



 Secondary Measures: Effects on CSSB domains and the MATRICS Consensus Cognitive Battery.[1]



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Caption: Experimental workflow for the GSK239512 schizophrenia trial.

Conclusion

Based on the available clinical trial data, neither MK-0249 nor GSK239512 has demonstrated robust and broad efficacy for cognitive improvement to date. MK-0249 has consistently failed to show a significant advantage over placebo across different patient populations. GSK239512 has shown some limited, selective benefits on certain aspects of cognition, such as episodic memory in Alzheimer's disease, but has not translated to overall clinical improvement. Both compounds have been associated with adverse events, with insomnia being a notable side effect for MK-0249 and headache, dizziness, and sleep disturbances for GSK239512. Further research would be necessary to identify specific patient populations or cognitive domains that might benefit from H3 receptor antagonism, and to optimize the risk-benefit profile of this class of drugs.

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